4-[(Carbamoylmethyl)amino]benzoic acid, also known as 4-(carbamoylmethylamino)benzoic acid, is an organic compound characterized by a benzoic acid structure with a carbamoylmethylamino substituent at the para position. This compound is notable for its applications in both organic synthesis and biological research. It serves as a reagent in various chemical reactions and has been investigated for its potential therapeutic properties, including antimicrobial activity and enzyme inhibition .
This compound can be synthesized through several methods, primarily involving the reaction of 4-aminobenzoic acid with formaldehyde and urea under controlled conditions. The synthesis process typically yields the desired product through the formation of intermediates that are subsequently hydrolyzed .
4-[(Carbamoylmethyl)amino]benzoic acid is classified as an amino acid derivative due to the presence of an amino group attached to a benzoic acid moiety. It falls under the category of carboxylic acids, specifically aromatic carboxylic acids, which are known for their diverse chemical reactivity and biological significance.
The primary method for synthesizing 4-[(Carbamoylmethyl)amino]benzoic acid involves a multi-step reaction starting from 4-aminobenzoic acid. The reaction typically proceeds as follows:
The molecular structure of 4-[(Carbamoylmethyl)amino]benzoic acid features a benzene ring substituted at one position by a carboxylic acid group (-COOH) and at another by a carbamoylmethylamino group (-NH-C(=O)-CH2-). The structural formula can be represented as follows:
4-[(Carbamoylmethyl)amino]benzoic acid participates in various chemical reactions:
The mechanism of action for 4-[(Carbamoylmethyl)amino]benzoic acid primarily involves its interaction with biological targets such as enzymes and receptors:
4-[(Carbamoylmethyl)amino]benzoic acid has several significant applications:
The carbamoylmethylamino-benzoic acid scaffold serves as a versatile pharmacophore in molecular hybridization, enabling strategic fusion with bioactive moieties to enhance target specificity and pharmacokinetic profiles. The benzoic acid component provides a rigid planar structure ideal for π-π stacking interactions with biological targets, while the carbamoylmethylamino group (–NH–CH₂–CONH₂) introduces a flexible spacer with hydrogen-bonding capabilities. This dual functionality allows the motif to act as a molecular linker in hybrid drug design, facilitating connections between pharmacophores with complementary biological activities.
Hybridization typically occurs via:
Table 1: Hybrid Compounds Derived from 4-[(Carbamoylmethyl)amino]benzoic Acid
Hybrid Structure | Target Pharmacophore | Biological Activity | Structural Advantage |
---|---|---|---|
Schiff Base with 5-nitrofurfural | Nitrofuran antimicrobial | Broad-spectrum antifungal | Enhanced lipophilicity (log P +0.8) |
Amide conjugate with triazole | Triazole antifolate | DHFR inhibition | Improved water solubility (Δlog S = +1.2) |
Pd(II) complex | Organometallic anticancer | Cytotoxicity (HepG2 IC₅₀ = 15 μM) | Stabilized carboxylate-metal coordination |
These hybrids leverage the carbamoylmethylamino group’s role as a hydrogen-bond donor/acceptor array, increasing binding affinity to enzymes like dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE) by 3–5-fold compared to unmodified benzoic acids [5] [10].
4-[(Carbamoylmethyl)amino]benzoic acid exhibits distinct advantages over classical PABA derivatives (e.g., sulfonamides, benzocaine) in metabolic stability and electronic properties. While PABA itself is a folate biosynthesis precursor essential for bacteria, the carbamoylmethylamino modification disrupts recognition by bacterial dihydropteroate synthase (DHPS), thereby converting a vitamin scaffold into a competitive antimetabolite [2].
Key differences include:
Table 2: Physicochemical Comparison with PABA Derivatives
Parameter | 4-[(Carbamoylmethyl)amino]benzoic Acid | PABA | Sulfanilamide |
---|---|---|---|
log P (octanol/water) | –0.92 | –0.51 | –0.62 |
pKa (carboxyl) | 4.1 | 4.9 | 10.4 (sulfonamide) |
H-bond acceptors | 5 | 3 | 4 |
H-bond donors | 3 | 2 | 3 |
PSA (Ų) | 86.4 | 63.3 | 85.6 |
This derivative avoids PABA’s metabolic pitfalls, such as N-acetylation or glycine conjugation in the liver, due to steric shielding of the aniline nitrogen by the carbamoylmethyl group [2] [10].
Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal that 4-[(carbamoylmethyl)amino]benzoic acid adopts a near-planar conformation with intramolecular H-bonding between the carbamoyl carbonyl (O=C) and benzoic acid’s ortho-hydrogen (C–H⋯O = 2.64 Å). This preorganization stabilizes the bioactive conformation and optimizes intermolecular interactions with biological targets [4].
Electronic features critical for target engagement include:
Table 3: Hydrogen Bonding Parameters in Crystal Structures
Interaction Type | D–H⋯A Distance (Å) | Angle (°) | Biological Relevance |
---|---|---|---|
O(acid)–H⋯O(carbamoyl) | 1.81 | 175 | Stabilizes enzyme-inhibitor complexes |
N(amine)–H⋯O(carbonyl) | 2.05 | 158 | Mimics substrate transition states |
N(carbamoyl)–H⋯O(water) | 1.97 | 162 | Enhances solubility in active site cavities |
In protein-ligand complexes, the carboxylate forms salt bridges with Arg/Lys residues (e.g., in AChE), while the carbamoyl N–H donates H-bonds to Asp/Glu side chains. This dual interaction is observed in soluble epoxide hydrolase (sEH) inhibition, where the carbamoyl group displaces catalytic water molecules [5] [9]. The molecule’s low dipole moment (4.8 Debye in gas phase) increases to 8.2 Debye in aqueous media, enhancing polarity-driven desolvation during target binding [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0